(R)-1-(Dimethylamino)butan-2-ol

Description

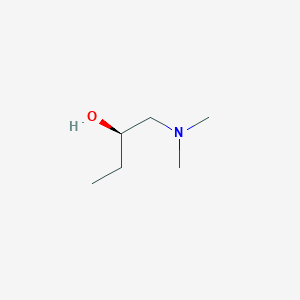

Structure

3D Structure

Properties

Molecular Formula |

C6H15NO |

|---|---|

Molecular Weight |

117.19 g/mol |

IUPAC Name |

(2R)-1-(dimethylamino)butan-2-ol |

InChI |

InChI=1S/C6H15NO/c1-4-6(8)5-7(2)3/h6,8H,4-5H2,1-3H3/t6-/m1/s1 |

InChI Key |

ZABFSYBSTIHNAE-ZCFIWIBFSA-N |

Isomeric SMILES |

CC[C@H](CN(C)C)O |

Canonical SMILES |

CCC(CN(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Dimethylamino)butan-2-ol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of ®-1-(Dimethylamino)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of ®-1-(Dimethylamino)butan-2-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(Dimethylamino)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be further reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

Oxidation: Formation of ®-1-(Dimethylamino)butan-2-one.

Reduction: Formation of ®-1-(Dimethylamino)butane.

Substitution: Formation of ®-1-(Dimethylamino)butan-2-chloride or ®-1-(Dimethylamino)butan-2-bromide.

Scientific Research Applications

Pharmaceutical Applications

Analgesic Properties

One of the significant applications of (R)-1-(Dimethylamino)butan-2-ol is in the development of analgesic drugs. Research indicates that compounds derived from this alcohol exhibit analgesic effects comparable to opioids but with reduced side effects such as nausea and vomiting. For instance, a patent describes the use of related compounds for treating severe pain without the adverse effects typical of opioid medications .

Antimicrobial Activity

Studies have also shown that this compound and its derivatives possess antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, particularly against tuberculosis bacilli . This property is crucial for developing new antibiotics in an era of rising antibiotic resistance.

CNS Activity

The compound has been investigated for its central nervous system (CNS) effects. Its ability to interact with specific receptors suggests potential use as a treatment for disorders such as anxiety and depression. For example, structure-activity relationship studies highlight its agonistic activity on GPR88 receptors, which are implicated in modulating mood and behavior .

Chemical Synthesis

This compound serves as a key intermediate in synthesizing various pharmaceutical compounds. Its chiral nature allows for the production of enantiomerically pure substances, which are critical in drug development to ensure efficacy and safety. The compound can be synthesized through several methods, including asymmetric synthesis techniques that enhance yield and purity.

Biotechnological Applications

Biofuel Production

Recent research has explored the use of this compound in biofuel production. Microorganisms can synthesize this compound, which can then be converted into biofuels, providing a sustainable alternative to fossil fuels . The potential for utilizing this compound in biotechnological processes aligns with global efforts to address energy and environmental challenges.

Case Study 1: Analgesic Development

A study published in a pharmaceutical journal detailed the development of a new analgesic based on this compound. The compound was tested in animal models, showing significant pain relief comparable to traditional opioids but with a lower incidence of side effects such as sedation.

Case Study 2: Antimicrobial Efficacy Against Tuberculosis

In another research effort, this compound was evaluated for its efficacy against Mycobacterium tuberculosis. The results indicated that the compound inhibited bacterial growth effectively, suggesting its potential as a lead compound in antibiotic development.

Mechanism of Action

The mechanism of action of ®-1-(Dimethylamino)butan-2-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in nucleophilic substitution reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Amino vs. Dimethylamino Groups

- R(-)-2-Amino-1-butanol (C₄H₁₁NO) lacks the dimethyl substitution, resulting in higher polarity and lower steric hindrance compared to this compound. This impacts solubility and reactivity in nucleophilic reactions .

- The dimethylamino group in the target compound enhances basicity and reduces hydrogen-bonding capacity, influencing its interaction with biological targets or catalysts .

Aromatic Substitutions

- (R)-2-Benzylamino-1-butanol (C₁₁H₁₇NO) and 2-(Dimethylamino)-2-phenylbutan-1-ol (C₁₂H₁₉NO) incorporate aromatic rings, increasing molecular weight and lipophilicity. These features make them suitable for hydrophobic environments in drug delivery .

Branching Effects

- (R)-2-(Aminomethyl)-3-methylbutan-1-ol (C₆H₁₅NO) shares the same molecular formula as the target compound but differs in substituent placement. The branched chain reduces crystallinity and may improve solubility in nonpolar solvents .

Physical and Spectral Differentiation

- Boiling Points: Branched derivatives like (R)-2-(aminomethyl)-3-methylbutan-1-ol exhibit lower boiling points (~199°C) compared to linear analogs .

- Spectroscopic Identification: ¹H NMR: Primary alcohols (e.g., R(-)-2-Amino-1-butanol) show distinct splitting patterns vs. secondary alcohols like the target compound . Chiral Chromatography: Enantiomeric purity of these compounds is often confirmed using chiral stationary phases .

Biological Activity

(R)-1-(Dimethylamino)butan-2-ol is a chiral compound that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a dimethylamino group and a hydroxyl group, which contribute to its unique chemical reactivity and biological activity. The presence of these functional groups allows the compound to participate in various interactions with biological molecules, including hydrogen bonding and ionic interactions.

The biological activity of this compound is largely attributed to its ability to interact with proteins and enzymes through its hydroxyl and amino groups. This interaction can modulate the activity of various biological targets, leading to significant pharmacological effects.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It has the potential to act on neurotransmitter receptors, influencing central nervous system (CNS) activity.

- Neuroprotective Effects : Research suggests that it may provide neuroprotective benefits in certain contexts.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes linked to neurotransmitter metabolism. |

| CNS Effects | Modulates neurotransmitter levels, potentially affecting mood and anxiety. |

| Neuroprotective Effects | Exhibits protective properties against neurodegeneration. |

Case Studies and Research Findings

-

CNS Activity :

A study indicated that this compound significantly affects neurotransmitter levels in animal models. It was observed to enhance serotonin levels, suggesting potential antidepressant effects . -

Neuroprotection :

Research published in a pharmacology journal demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the modulation of reactive oxygen species (ROS) . -

Enzyme Interaction :

In vitro studies revealed that this compound inhibits certain metabolic enzymes, leading to altered drug metabolism profiles in co-administered medications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(Dimethylamino)butan-2-ol | Contains dimethylamino group | CNS stimulant effects |

| 3-Methoxypyrrolidine derivatives | Pyrrolidine structure | Receptor modulation |

| Acamprosate | Antagonist of NMDA receptor | Neuropharmacological effects |

Q & A

Basic: What are the recommended synthetic routes for obtaining (R)-1-(Dimethylamino)butan-2-ol with high enantiomeric purity?

Methodological Answer:

Enantioselective synthesis can be achieved via asymmetric reduction of a ketone precursor. For example, use (R)-selective catalysts like Corey-Bakshi-Shibata (CBS) reagents or enzymatic reduction with alcohol dehydrogenases. Alternatively, resolve racemic mixtures via chiral chromatography using cellulose-based columns (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase (85:15 v/v) . Monitor purity via optical rotation ([α]D) and chiral HPLC, comparing retention times to reference standards .

Basic: How can the stereochemical configuration of this compound be experimentally confirmed?

Methodological Answer:

Combine spectroscopic and chromatographic methods:

- Optical Rotation : Measure [α]D and compare to literature values for the (R)-enantiomer (e.g., if the compound exhibits a negative rotation, confirm via cross-referencing with structurally similar amines ).

- Chiral HPLC : Use a Chiralcel OD-H column with a 90:10 hexane/ethanol mobile phase at 1.0 mL/min, detecting at 254 nm .

- NMR with Chiral Shift Reagents : Add europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split enantiomeric signals in H NMR .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Refer to SDS guidelines for structurally similar amines (e.g., 1-(Diethylamino)butan-2-ol):

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Emergency Procedures : For eye exposure, rinse with water for 15+ minutes; seek medical attention if irritation persists .

Advanced: How can contradictions between computational predictions and experimental reactivity data for this compound be resolved?

Methodological Answer:

Reconcile discrepancies by:

- Isotopic Labeling : Use C or H isotopes to trace reaction pathways and validate intermediates via mass spectrometry .

- Multivariate Analysis : Adjust computational parameters (e.g., solvent polarity in DFT calculations) to match experimental conditions (e.g., dielectric constant of ethanol vs. hexane) .

- Cross-Validation : Compare results across multiple techniques (e.g., kinetic studies, IR spectroscopy, and X-ray crystallography of derivatives) .

Advanced: What role does solvent polarity play in the kinetic resolution of this compound during asymmetric catalysis?

Methodological Answer:

Solvent polarity affects hydrogen bonding and transition-state stabilization. For example:

- Polar Protic Solvents (e.g., methanol): Enhance nucleophilicity of the dimethylamino group but may reduce enantioselectivity due to competitive hydrogen bonding.

- Nonpolar Solvents (e.g., toluene): Improve chiral recognition in catalytic cycles by minimizing solvation interference. Optimize using a solvent gradient screen (e.g., from THF to heptane) .

Advanced: What mechanistic insights explain the catalytic activity of this compound in enantioselective aldol reactions?

Methodological Answer:

The dimethylamino group acts as a Brønsted base, deprotonating substrates to form enolates, while the hydroxyl group coordinates to electrophiles. Key steps:

Substrate Activation : Deprotonation of ketones to generate enolate intermediates.

Stereochemical Control : Chiral environment of the (R)-configured amine directs facial selectivity in aldol adduct formation.

Validate via kinetic isotope effects (KIEs) and N-labeled NMR studies .

Advanced: How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

Conduct stability studies across pH 2–12:

- Acidic Conditions (pH < 5): Protonation of the dimethylamino group reduces nucleophilicity but increases water solubility.

- Alkaline Conditions (pH > 9): Risk of oxidation or β-elimination. Monitor degradation via LC-MS and quantify half-life using Arrhenius plots .

Advanced: What are the challenges in quantifying trace enantiomeric impurities in this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.